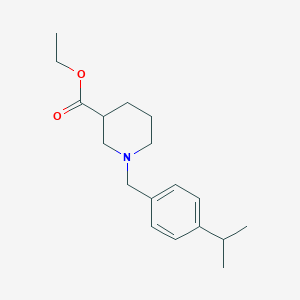
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP is a pyrrolidine-based compound that acts as a potent antagonist of the dopamine D2 receptor. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
作用机制
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that regulates mood, motivation, and reward. By blocking the dopamine receptor, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione reduces the activity of the dopaminergic system, which results in a decrease in the symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione also reduces the levels of pro-inflammatory cytokines, which are molecules that promote inflammation in the brain. Additionally, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of glutathione, which is an antioxidant that protects the brain from oxidative stress.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a potent and selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the dopaminergic system. It has been used in various in vitro and in vivo experiments to investigate the role of dopamine in neurological and psychiatric disorders. However, 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a complex compound that requires specialized equipment and skilled professionals for its synthesis. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is also expensive, which limits its availability for research purposes.
未来方向
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of neurological and psychiatric disorders. However, more research is needed to understand its mechanism of action and potential side effects. Future studies should focus on investigating the long-term effects of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies should investigate the potential of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione as a tool for studying the dopaminergic system and its role in neurological and psychiatric disorders.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 4-methoxyphenylacetic acid with 4-methyl-1-piperazinecarboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidinedione to yield 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. The synthesis of 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is a complex process that requires skilled professionals and specialized equipment.
科学研究应用
1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-17-7-9-18(10-8-17)14-11-15(20)19(16(14)21)12-3-5-13(22-2)6-4-12/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUZHSNIKHHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)



![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)

![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)